molecular formula C20H20O5S B4926114 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

Cat. No.: B4926114
M. Wt: 372.4 g/mol
InChI Key: AAIVNMHNSRBHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group at the 4-position, a methyl group at the 8-position, and a benzenesulfonate ester at the 7-position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add benzenesulfonyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles.

    Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives.

    Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted coumarin derivatives.

    Oxidation: Formation of oxidized coumarin derivatives.

    Reduction: Formation of reduced coumarin derivatives.

Scientific Research Applications

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but lacks the butyl group at the 4-position.

    8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but has an iodine atom at the 8-position instead of a methyl group.

Uniqueness

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is unique due to the presence of both the butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5S/c1-3-4-8-15-13-19(21)24-20-14(2)18(12-11-17(15)20)25-26(22,23)16-9-6-5-7-10-16/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIVNMHNSRBHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.